N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Description

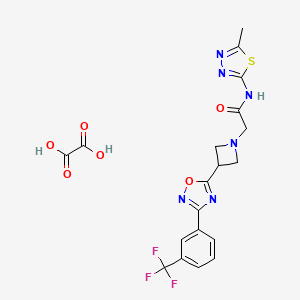

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring:

- A 5-methyl-1,3,4-thiadiazole core linked to an acetamide group.

- An azetidine (4-membered ring) connected to a 1,2,4-oxadiazole substituted with a 3-(trifluoromethyl)phenyl group.

- An oxalate counterion to enhance solubility and crystallinity.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N6O2S.C2H2O4/c1-9-23-24-16(29-9)21-13(27)8-26-6-11(7-26)15-22-14(25-28-15)10-3-2-4-12(5-10)17(18,19)20;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3,(H,21,24,27);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKUTDBDQQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound belonging to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The compound's structure can be broken down into key components:

- Thiadiazole Ring : Known for its pharmacological properties.

- Oxadiazole Moiety : Contributes to the compound's potential biological activity.

- Azetidine Ring : Enhances the structural complexity and may influence bioactivity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In a study evaluating a series of 1,3,4-thiadiazole derivatives, several compounds demonstrated potent activity against various cancer cell lines including PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) through MTT assays. The results showed that these compounds could induce apoptosis via the caspase pathway, suggesting their potential as anticancer agents .

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | PC3 | Induces apoptosis | |

| Thiadiazole Derivative B | MCF7 | Reduces cell viability | |

| Thiadiazole Derivative C | SKNMC | Induces cell death |

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. A review highlighted the efficacy of these compounds against various bacterial strains and fungi. The presence of the thiadiazole ring has been linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

Anti-inflammatory and Antioxidant Effects

The biological activity of thiadiazoles extends to anti-inflammatory and antioxidant effects. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Efficacy : A series of experiments conducted on various thiadiazole derivatives revealed that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity against cancer cells while maintaining low toxicity in normal cells. This selective action is crucial for developing effective cancer therapies .

- Antimicrobial Testing : In a comparative study, a novel thiadiazole derivative was tested against standard antibiotic-resistant strains. The results showed significant inhibition of growth compared to control groups, indicating its potential as a new antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound consists of several functional groups that contribute to its biological activity:

- Thiadiazole Ring : Known for its antimicrobial and anticancer properties.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Oxadiazole Moiety : Associated with a wide range of biological activities.

Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate serves as a versatile building block in synthetic chemistry. It can be utilized for:

- Synthesis of Complex Molecules : The compound can act as an intermediate in the synthesis of more complex derivatives.

Research indicates that this compound possesses notable biological properties:

Antimicrobial Activity

The thiadiazole and oxadiazole components are linked to antimicrobial effects against various pathogens. Studies have shown that derivatives containing these moieties exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its potential in cancer treatment. Research highlights its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-Diabetic Effects

Recent studies have also explored the anti-diabetic potential of similar oxadiazole derivatives. Compounds with structural similarities have shown promise in reducing blood glucose levels in diabetic models .

Medicinal Chemistry

This compound is under investigation for its pharmaceutical applications:

- Drug Development : Its unique structure allows for modifications that could lead to novel therapeutic agents targeting specific diseases.

Agricultural Applications

The compound's derivatives have been assessed for their agricultural efficacy as fungicides and herbicides due to their broad-spectrum biological activities . The incorporation of trifluoromethyl groups enhances the effectiveness of these compounds against plant pathogens.

Case Study 1: Anticancer Activity

A study conducted on various thiadiazole derivatives demonstrated that modifications at the thiadiazole ring significantly enhanced anticancer properties. The tested compounds showed IC50 values indicating potent activity against human cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Research on oxadiazole derivatives revealed effective inhibition of bacterial growth at low concentrations. The study utilized a series of synthesized compounds to evaluate their antibacterial activity using the disc diffusion method .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences and similarities with analogs from the literature:

Pharmacokinetic and Pharmacodynamic Insights

Solubility and Bioavailability

- The oxalate salt in the target compound likely improves aqueous solubility compared to neutral analogs like and , which lack ionizable counterions .

Binding Affinity

- The azetidine ring (4-membered) in the target compound may confer conformational rigidity, favoring tight binding to enzyme active sites compared to larger rings (e.g., pyrimidoindole in ) .

- Compounds with dual heterocycles (e.g., thiadiazole-tetrazole in ) show moderate activity in virtual screening but lack the oxadiazole moiety’s hydrogen-bonding capacity .

Metabolic Stability

Preparation Methods

Thiosemicarbazide Cyclization

The thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide derivatives.

Procedure :

- React thiosemicarbazide (1.0 eq) with acetyl chloride (1.2 eq) in anhydrous THF.

- Add triethylamine (2.0 eq) dropwise at 0°C to neutralize HCl byproducts.

- Reflux at 80°C for 6 hr to form 5-methyl-1,3,4-thiadiazol-2-amine.

Key Data :

- Yield: 78–85%

- Characterization: $$ ^1H $$-NMR (DMSO-$$d6$$): δ 2.45 (s, 3H, CH$$3$$), 7.12 (br s, 2H, NH$$_2$$).

Synthesis of 3-(3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-yl Azetidine

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is constructed via amidoxime cyclization:

Step 1 : Amidoxime Preparation

- React 3-(trifluoromethyl)benzonitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (4:1).

- Reflux at 70°C for 12 hr to yield N'-hydroxy-3-(trifluoromethyl)benzimidamide.

Step 2 : Cyclocondensation with Azetidine-3-carboxylic Acid

- Mix the amidoxime (1.0 eq) with azetidine-3-carboxylic acid (1.0 eq) in POCl$$_3$$ (3.0 eq).

- Stir at 110°C for 4 hr to form 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl azetidine.

Key Data :

Assembly of the Acetamide Linker

Chloroacetylation of Azetidine-Oxadiazole Intermediate

Nucleophilic Substitution with Thiadiazole Amine

- React the chloroacetyl intermediate (1.0 eq) with 5-methyl-1,3,4-thiadiazol-2-amine (1.1 eq) in acetonitrile.

- Add K$$2$$CO$$3$$ (2.0 eq) and heat at 60°C for 8 hr.

- Purify via column chromatography (SiO$$_2$$, EtOAc/hexane 1:2) to obtain the free base.

Key Data :

- Yield: 58–63%

- $$ ^1H $$-NMR (CDCl$$3$$): δ 2.52 (s, 3H, CH$$3$$), 3.85–4.10 (m, 4H, azetidine CH$$_2$$), 5.30 (s, 1H, NH).

Oxalate Salt Formation

Acid-Base Reaction

- Dissolve the free base (1.0 eq) in hot ethanol.

- Add oxalic acid dihydrate (1.05 eq) in ethanol dropwise.

- Cool to 4°C for 12 hr, filter, and dry under vacuum.

Key Data :

Spectral Characterization and Validation

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, including:

- Oxadiazole ring formation : Cyclization of acylhydrazides with trifluoroacetic anhydride under reflux (common for 1,2,4-oxadiazoles) .

- Azetidine coupling : Nucleophilic substitution or coupling reactions (e.g., using potassium carbonate in dry acetone) to attach the azetidine moiety .

- Acetamide linkage : Reaction of chloroacetamide intermediates with thiadiazol-2-amine derivatives in solvents like DMF or acetonitrile . Key conditions include anhydrous environments, controlled temperatures (reflux at 80–100°C), and catalysts like triethylamine .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., azetidine proton coupling patterns) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .

- Elemental analysis : Cross-referenced with calculated values to verify purity (>95% required for pharmacological studies) .

Q. What key functional groups contribute to its reactivity and bioactivity?

- 1,3,4-Thiadiazole : Enhances metabolic stability and hydrogen-bonding interactions with biological targets .

- 1,2,4-Oxadiazole : Improves solubility and serves as a bioisostere for ester/carbamate groups .

- Trifluoromethyl group : Increases lipophilicity and resistance to oxidative degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the azetidine coupling step?

- Solvent optimization : Replace acetone with DMF or THF to enhance solubility of intermediates .

- Catalyst screening : Test alternatives to K₂CO₃, such as DBU, to reduce side reactions .

- Reaction monitoring : Use in-situ FTIR or HPLC to track azetidine intermediate formation and adjust stoichiometry dynamically .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Meta-analysis : Compare IC₅₀ values from analogs with varying substituents (e.g., 4-chlorophenyl vs. trifluoromethylphenyl) to identify SAR trends .

- Molecular docking : Validate binding hypotheses using X-ray crystallography or cryo-EM data (e.g., interactions with kinase ATP-binding pockets) .

- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate structural effects from experimental variability .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

- Core modifications : Replace the azetidine ring with pyrrolidine or piperidine to assess conformational flexibility .

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electronic effects .

- Prodrug synthesis : Convert the acetamide group to a phosphate ester for enhanced bioavailability .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- pH-dependent degradation : Conduct accelerated stability studies in buffers (pH 1–9) to identify labile bonds (e.g., oxadiazole ring hydrolysis at pH < 3) .

- Thermal analysis : Use DSC/TGA to determine melting points and decomposition temperatures, ensuring storage at –20°C in inert atmospheres .

Q. What computational methods are effective for predicting binding modes with target proteins?

- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformers .

- Free-energy perturbation (FEP) : Quantify binding affinity changes caused by trifluoromethyl group substitutions .

Q. How can researchers validate purity thresholds for in vivo studies?

- HPLC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/DCM) to remove polar byproducts .

Q. What engineering challenges arise during process scale-up, and how are they addressed?

- Mixing efficiency : Use computational fluid dynamics (CFD) to optimize agitation in large reactors .

- Waste minimization : Implement membrane filtration to recover expensive catalysts (e.g., Pd/C) .

Methodological Notes

- Controlled experiments : Always include positive/negative controls (e.g., cisplatin for cytotoxicity assays) to benchmark activity .

- Data reproducibility : Share raw spectral data and synthetic protocols via open-access repositories to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.